molecular formula C13H20F3N5O4S B2568860 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1421491-05-5

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2568860
CAS No.: 1421491-05-5
M. Wt: 399.39
InChI Key: ITINVRGWQIWKPJ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by two distinct heterocyclic moieties: a 1,2,4-triazole ring and a piperidine scaffold. The triazole core is substituted with a methyl group at position 4, a trifluoromethyl group at position 3, and a keto group at position 5, forming a 4,5-dihydrotriazolone system. This structure is further linked via an ethyl chain to a piperidine-4-carboxamide group, which is modified by a methylsulfonyl substituent at the piperidine nitrogen.

Such structural features are common in medicinal chemistry, particularly in kinase inhibitors and protease modulators, though the exact biological target of this compound remains unspecified in available literature.

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N5O4S/c1-19-11(13(14,15)16)18-21(12(19)23)8-5-17-10(22)9-3-6-20(7-4-9)26(2,24)25/h9H,3-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINVRGWQIWKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural characteristics:

  • Molecular Formula : C18H21F3N4O3
  • Molecular Weight : 398.386 g/mol
  • Functional Groups : The presence of a triazole moiety and a trifluoromethyl group enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazole derivatives are known to inhibit enzymes by binding to their active sites, which blocks substrate access. The trifluoromethyl group can enhance binding affinity and selectivity, potentially leading to increased efficacy in therapeutic applications.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds structurally related to this compound have shown promising antifungal activity against various pathogens:

CompoundTarget OrganismActivity
5cPythium ultimumGood activity
5bCorynespora cassiicolaGood activity

These findings suggest that the compound may possess similar antifungal properties due to its structural similarities with known antifungal agents .

Anticancer Activity

The potential anticancer activity of triazole derivatives has been explored in numerous studies. For example, mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive effects against various cancer cell lines. Specific derivatives have shown IC50 values indicating their potency against cancer cells:

CompoundCancer Cell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These results highlight the compound's potential in cancer therapy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies indicate that various triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways:

PathogenActivity Observed
Staphylococcus aureusActive against several derivatives
Escherichia coliActive against selected compounds
Proteus mirabilisActive against multiple derivatives

This suggests that this compound may be effective in treating infections caused by resistant strains .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:

  • Microwave-Assisted Synthesis : A study demonstrated the efficient synthesis of triazole derivatives using microwave irradiation, resulting in improved yields and reduced reaction times. The synthesized compounds exhibited notable antifungal activities against specific pathogens .
  • Anticancer Screening : Another study evaluated a series of triazole derivatives for anticancer activity against various cell lines, revealing several candidates with significant inhibitory effects on cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound is part of the 1,2,4-triazole family, which is recognized for its diverse biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal, antibacterial, anticancer, and antiviral properties. For instance:

  • Antifungal and Antibacterial Activities : Compounds with triazole rings have been shown to possess potent antifungal and antibacterial activities. Studies have demonstrated that certain derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, often exhibiting lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Triazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Some studies reveal that modifications to the triazole ring can enhance selectivity and potency against specific tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole compounds. The presence of various functional groups in N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide contributes to its reactivity and interaction with biological targets:

Functional Group Effect on Activity
Triazole RingIncreases antimicrobial activity
Methylsulfonyl GroupEnhances solubility and bioavailability
Trifluoromethyl GroupImproves lipophilicity and biological interactions

These modifications can significantly influence the pharmacokinetic properties and overall therapeutic potential of the compound.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multistep reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity. Key synthetic pathways often include:

  • Formation of the triazole moiety through cyclization reactions.
  • Introduction of the methylsulfonyl group via sulfonation reactions.
  • Final coupling steps to complete the piperidine structure.

The compound exhibits notable physical properties such as solubility in organic solvents and stability under various pH conditions, which are essential for its formulation in drug development.

Potential Applications Beyond Medicine

Beyond its medicinal applications, this compound may find utility in other fields:

  • Agricultural Chemistry : The antifungal properties suggest potential use as a fungicide or pesticide.
  • Material Science : The unique structural features could be explored for developing new materials with specific properties.

Case Studies

Several studies have documented the efficacy of triazole derivatives similar to this compound:

  • Antibacterial Study : A study evaluated a series of triazole derivatives against MRSA strains, revealing compounds with MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Assessment : Research on related compounds demonstrated promising cytotoxic effects on human cancer cell lines, suggesting that structural modifications can enhance antitumor activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison with Analogous Compounds

Compound Class Core Structure Key Substituents Hypothetical logP* Metabolic Stability
Target Compound 1,2,4-Triazolone + Piperidine CF₃, CH₃SO₂, CONH₂ 2.8 High (CF₃)
5-(4-Fluorophenyl)-3-triazolyl pyrazole () Pyrazole + Triazole Fluorophenyl, methylphenyl 3.1 Moderate
N-(Chlorophenyl)tetradecanamide () Pyrazolone + Amide Cl, tert-butylphenoxy 5.2 Low (Cl)

*Estimated using fragment-based methods.

  • Trifluoromethyl vs. Chloro : The CF₃ group in the target compound likely improves oxidative stability compared to chloro-substituted analogs (e.g., ), which are prone to dehalogenation .
  • Methylsulfonyl vs. Sulfonamide : The methylsulfonyl group may enhance solubility relative to bulkier sulfonamide derivatives, as seen in COX-2 inhibitors .

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound is unavailable, analogous triazole derivatives (e.g., ) exhibit planar triazole rings with substituents influencing packing efficiency. The ethyl linker in the target compound likely introduces conformational flexibility, contrasting with rigid aromatic systems in pyrazole-based structures .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of trifluoromethyl-substituted triazole precursors with ethylenediamine derivatives to form the 1,2,4-triazol-1-yl-ethyl moiety.
  • Step 2 : Coupling with a methylsulfonyl-piperidine-carboxamide fragment via nucleophilic substitution or amidation.
  • Purification : Use of column chromatography (e.g., silica gel) or recrystallization from polar aprotic solvents (e.g., acetonitrile) .
  • Key Reagents : Trichloroisocyanuric acid (TCICA) for oxidation steps and potassium carbonate as a base in SN2 reactions .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the 3D configuration of the triazole and piperidine rings, confirming stereochemistry and bond lengths (e.g., C–C mean deviation: 0.004 Å) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylsulfonyl group at δ ~3.0 ppm for 1^1H).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ matching theoretical m/z) .

Q. What preliminary biological screening methods are used for this compound?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of target enzymes (e.g., Pfmrk kinase) using fluorescence-based or radiometric assays.
  • Cellular Permeability : Caco-2 cell monolayers to assess bioavailability .
  • Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield using computational tools?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply Bayesian optimization to screen variables (e.g., temperature, solvent ratio, catalyst loading) with minimal experimental runs. For example, optimize the coupling step by varying DMDAAC/CMDA ratios in copolymerization .
  • Heuristic Algorithms : Use machine learning models trained on reaction databases to predict optimal conditions for triazole ring formation .

Q. What strategies address contradictory bioactivity data across similar triazole-piperidine hybrids?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outliers (e.g., conflicting IC50_{50} values for kinase inhibition).
  • Structural-Activity Reconciliation : Modify substituents (e.g., replacing trifluoromethyl with dichlorophenyl) and re-evaluate using isothermal titration calorimetry (ITC) to validate binding affinity .
  • Crystallographic Overlays : Align X-ray structures of analogs to identify conformational differences impacting target binding .

Q. How is the structure-activity relationship (SAR) explored for the trifluoromethyl-triazole moiety?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., -CF3_3 vs. -CH3_3 or -Cl) on the triazole ring.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions.
  • In Silico Docking : Predict binding modes to targets like 5-HT receptors using AutoDock Vina, guided by crystallographic data from related compounds .

Q. What advanced analytical techniques resolve degradation products under stressed conditions?

  • Methodological Answer :
  • LC-HRMS/MS : Identify hydrolytic or oxidative byproducts (e.g., sulfone formation from methylsulfonyl group) using a C18 column and 0.1% formic acid mobile phase.
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline buffers (pH 1–13) .

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